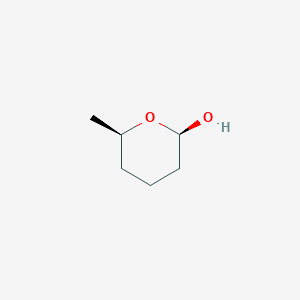

(2R,6R)-6-Methyloxan-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

69493-13-6 |

|---|---|

Molekularformel |

C6H12O2 |

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

(2R,6R)-6-methyloxan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-5-3-2-4-6(7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI-Schlüssel |

XCNWVNNDBZRDEA-PHDIDXHHSA-N |

Isomerische SMILES |

C[C@@H]1CCC[C@@H](O1)O |

Kanonische SMILES |

CC1CCCC(O1)O |

Herkunft des Produkts |

United States |

Advanced Stereochemical Principles and Nomenclature of 2r,6r 6 Methyloxan 2 Ol

Systematic IUPAC Nomenclature of (2R,6R)-6-Methyloxan-2-ol

The formal name, this compound, precisely describes the molecule's constitution and absolute stereochemistry. The parent structure is "oxane," which indicates a six-membered saturated heterocyclic ring containing one oxygen atom. The "-2-ol" suffix signifies a hydroxyl (-OH) group at position C-2, and "6-methyl" indicates a methyl (-CH3) group at position C-6. The " (2R,6R)" prefix specifies the absolute configuration at the two stereocenters, C-2 and C-6.

Application of Cahn-Ingold-Prelog (CIP) Sequence Rules for R/S Assignment

The assignment of R/S descriptors to stereocenters is governed by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org This system provides an unambiguous method for defining the spatial arrangement of substituents around a chiral center. libretexts.org The process involves a sequential set of rules to rank the priority of atoms or groups directly attached to the stereocenter. youtube.com

The core principles of the CIP rules are as follows:

Atomic Number: Higher atomic numbers receive higher priority. For example, O > C > H. youtube.com

First Point of Difference: If the directly attached atoms are identical, the ranking is determined by proceeding along the substituent chains until a point of difference is found. The chain with the atom of higher atomic number at the first point of difference receives higher priority. libretexts.org

Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. For instance, a C=O group is treated as a carbon bonded to two oxygen atoms. wikipedia.org

Once priorities (1 through 4) are assigned, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The direction traced from priority 1 to 2 to 3 determines the descriptor: a clockwise direction is assigned 'R' (from the Latin Rectus, for right), and a counter-clockwise direction is assigned 'S' (from the Latin Sinister, for left). wikipedia.orglibretexts.org

| Priority | Rule |

| 1 (Highest) | The substituent atom with the highest atomic number. |

| 2 | The substituent atom with the next highest atomic number. |

| 3 | The substituent atom with the next highest atomic number. |

| 4 (Lowest) | The substituent atom with the lowest atomic number. |

This table provides a simplified overview of the CIP priority assignment based on atomic number.

Detailed Stereodescriptor Assignment at Anomeric (C-2) and Alkyl-Substituted (C-6) Stereocenters

For this compound, there are two stereocenters: C-2 (the anomeric carbon) and C-6.

Stereocenter C-2 (Anomeric Carbon): The C-2 carbon is bonded to:

-OH (hydroxyl group)

-O- (the ring oxygen)

-CH2- (the C-3 position of the ring)

-H (hydrogen)

The assignment of priorities follows the CIP rules:

-OH: The oxygen atom (atomic number 8) has the highest priority.

-O- (ring): The ring oxygen (atomic number 8) is next. To break the tie with the -OH group, we look at what each oxygen is attached to. The -OH oxygen is attached to H (atomic number 1), while the ring oxygen is attached to C-6 (atomic number 6). Therefore, the ring oxygen has a higher priority than the hydroxyl group. Correction: The comparison is between atoms directly attached to C-2. Both oxygens are directly attached. We then look at the next atoms. The hydroxyl oxygen is attached to H. The ring oxygen is attached to C6. Therefore, the ring oxygen has higher priority. Further Correction: Let's re-evaluate. The four groups attached to C-2 are: 1) -OH, 2) the ring oxygen atom which is part of the -O-C6 path, 3) the -C3- carbon atom, and 4) -H. The priorities are assigned based on the atomic number of the atom directly bonded to the stereocenter.

Oxygen of the -OH group (Z=8).

Oxygen of the ring (Z=8).

Carbon of the C3 methylene group (Z=6).

Hydrogen (Z=1). To break the tie between the two oxygen atoms, we consider the atoms they are attached to. The hydroxyl oxygen is attached to a hydrogen (Z=1). The ring oxygen is attached to the C6 carbon (Z=6). Therefore, the ring oxygen path gets higher priority than the hydroxyl group.

-O- (ring): Priority 1.

-OH: Priority 2.

-CH2- (C-3): Priority 3.

-H: Priority 4.

With the hydrogen atom pointing away, tracing from priority 1 (-O- ring) to 2 (-OH) to 3 (-CH2-) describes a clockwise path, resulting in the R configuration.

Stereocenter C-6: The C-6 carbon is bonded to:

-CH3 (methyl group)

-O- (the ring oxygen)

-CH2- (the C-5 position of the ring)

-H (hydrogen)

The assignment of priorities is as follows:

-O- (ring): The oxygen atom (atomic number 8) has the highest priority.

-CH2- (C-5): The C-5 carbon is bonded to another carbon (C-4).

-CH3: The methyl carbon is bonded only to hydrogens. Therefore, the C-5 path has higher priority than the methyl group.

-H: Hydrogen (atomic number 1) has the lowest priority.

With the hydrogen atom pointing away, tracing from priority 1 (-O- ring) to 2 (-CH2-) to 3 (-CH3) describes a clockwise path, resulting in the R configuration.

| Stereocenter | Group 1 | Group 2 | Group 3 | Group 4 | Path (1→2→3) | Configuration |

| C-2 | -O- (ring) | -OH | -CH2- (C-3) | -H | Clockwise | R |

| C-6 | -O- (ring) | -CH2- (C-5) | -CH3 | -H | Clockwise | R |

This table summarizes the CIP priority assignments and resulting stereochemical configuration for the stereocenters in this compound.

Distinguishing Diastereomers and Enantiomers within the Methyloxanol Family

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. youtube.com For 6-Methyloxan-2-ol, with two stereocenters, a maximum of 2^n = 2^2 = 4 stereoisomers are possible. These are classified as either enantiomers or diastereomers. masterorganicchemistry.com

Enantiomers are non-superimposable mirror images of each other. They have opposite configurations at all corresponding stereocenters. youtube.com

Diastereomers are stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, corresponding stereocenters. youtube.com

The stereoisomers of 6-Methyloxan-2-ol are:

this compound

(2S,6S)-6-Methyloxan-2-ol

(2R,6S)-6-Methyloxan-2-ol

(2S,6R)-6-Methyloxan-2-ol

The relationship between this compound and the other isomers is as follows:

Enantiomer: The enantiomer of (2R,6R) is (2S,6S) , as both stereocenters are inverted.

Diastereomers: The diastereomers of (2R,6R) are (2R,6S) and (2S,6R) , as only one of the two stereocenters is inverted in each case.

| Isomer | Configuration at C-2 | Configuration at C-6 | Relationship to (2R,6R) |

| (2R,6R) | R | R | Identical |

| (2S,6S) | S | S | Enantiomer |

| (2R,6S) | R | S | Diastereomer |

| (2S,6R) | S | R | Diastereomer |

This table illustrates the stereochemical relationships within the 6-Methyloxan-2-ol family.

Conformational Analysis of the 6-Methyloxan-2-ol Ring System

The oxane ring is not planar and adopts several conformations to minimize angular and torsional strain. The most significant of these are the chair and boat conformations.

Elucidation of Preferred Chair and Boat Conformations

Similar to cyclohexane, the oxane ring predominantly exists in a chair conformation, which is significantly more stable than the boat or twist-boat forms. The chair conformation minimizes torsional strain by staggering all adjacent C-C and C-O bonds and reduces angle strain by maintaining near-tetrahedral bond angles.

In a chair conformation, substituents can occupy two types of positions:

Axial (ax): Bonds are parallel to the principal axis of the ring.

Equatorial (eq): Bonds point out from the equator of the ring.

Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. For this compound, both the methyl group at C-6 and the hydroxyl group at C-2 would be expected to favor the equatorial orientation to achieve maximum thermodynamic stability. The most stable chair conformer would therefore have both the C-6 methyl group and the C-2 hydroxyl group in equatorial positions.

Influence of the Anomeric Effect on Substituent Orientations at C-2

While steric factors favor an equatorial position for the C-2 hydroxyl group, a stereoelectronic phenomenon known as the anomeric effect complicates this preference. wikipedia.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2 in this case, which is adjacent to the ring heteroatom) to occupy the axial position, even if this is sterically less favorable. scripps.edu

This effect is often explained by a stabilizing hyperconjugation interaction. wikipedia.org Specifically, a lone pair of electrons from the endocyclic ring oxygen can donate electron density into the antibonding (σ) orbital of the C-X bond (where X is the electronegative substituent, here -OH). rsc.org This interaction is geometrically optimal when the lone pair orbital and the σ orbital are anti-periplanar (oriented at 180°), a condition that is met when the substituent is in the axial position. wikipedia.org

Therefore, for this compound, there is a balance between two opposing forces:

Steric Hindrance: Favors the equatorial orientation of the -OH group.

Anomeric Effect: Favors the axial orientation of the -OH group.

The magnitude of the anomeric effect is typically in the range of 4-8 kJ/mol for sugars. wikipedia.org The actual preferred conformation (axial vs. equatorial for the C-2 hydroxyl) depends on the net balance of these effects and can also be influenced by the solvent. rsc.org In many simple substituted oxanes, the anomeric effect is dominant, leading to a significant population of the conformer with an axial substituent at C-2.

Computational Approaches to Conformational Equilibrium and Energy Minima

The three-dimensional structure of this compound is not static; the oxane ring exists as an equilibrium of multiple conformations. Computational chemistry provides powerful tools to investigate this equilibrium by calculating the potential energy of different spatial arrangements of the atoms, thereby identifying stable conformers and their relative populations. The most stable conformations correspond to energy minima on the potential energy surface.

Theoretical Framework: Computational analysis of substituted oxanes is typically performed using quantum mechanical methods such as ab initio calculations and Density Functional Theory (DFT). researchgate.netmontclair.edunih.gov These methods solve the Schrödinger equation (or its density-based equivalent for DFT) to determine the electronic structure and energy of a molecule.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netmontclair.edu

Density Functional Theory (DFT) methods, with functionals like B3LYP and PBE0, have become widely used due to their favorable balance of computational cost and accuracy in accounting for electron correlation. researchgate.netnih.gov

To perform these calculations, a basis set (e.g., 6-31G(d,p), cc-pVTZ) is chosen to represent the molecular orbitals. researchgate.netmontclair.edu Geometry optimization is first carried out to locate the stationary points on the potential energy surface. Frequency calculations are then performed to confirm that these structures are true energy minima (having no imaginary frequencies) and to derive thermodynamic data such as Gibbs free energy (ΔG°), which is crucial for determining the position of the conformational equilibrium. researchgate.net

Conformational Landscape: For a 2,6-disubstituted oxane ring like that in this compound, the primary conformations of interest are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable for six-membered rings. researchgate.netmontclair.edursc.org However, the substituents (a methyl group at C6 and a hydroxyl group at C2) can occupy either axial or equatorial positions, leading to different chair conformers.

The two primary chair conformations for this compound would be:

Diequatorial: Both the 2-hydroxyl and 6-methyl groups are in equatorial positions. This is generally the most stable arrangement as it minimizes steric hindrance, particularly 1,3-diaxial interactions.

Diaxial: Both substituents are in axial positions. This conformation is typically higher in energy due to significant steric strain from 1,3-diaxial interactions between the substituents and the axial hydrogens on the ring.

Below is a hypothetical data table illustrating the kind of results obtained from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) for the conformers of this compound.

| Conformer | Substituent Orientation (2-OH, 6-Me) | Relative Energy (kcal/mol) | Calculated Population at 298 K (%) |

|---|---|---|---|

| Chair 1 | Equatorial, Equatorial | 0.00 | >99 |

| Chair 2 | Axial, Axial | ~4-5 | <1 |

| Twist-Boat | - | ~5-6 | <0.1 |

| Boat | - | ~6-7 | <0.1 |

Note: The values presented are illustrative and based on typical energy differences for substituted cyclohexanes and tetrahydropyrans. Actual values would require specific calculations for this compound.

Synthetic Methodologies and Strategies for 2r,6r 6 Methyloxan 2 Ol

Asymmetric Synthesis of (2R,6R)-6-Methyloxan-2-ol

The asymmetric synthesis of this compound and its derivatives relies on establishing the two stereocenters in a controlled manner. Key approaches include the use of naturally occurring chiral molecules, the development of stereoselective catalytic methods for ring formation, and the modification of an existing oxane core.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of the tetrahydropyran core of Pederin, which contains the this compound structure, (S)-malic acid has been employed as a chiral precursor. researchgate.net This approach leverages the existing stereocenter of the starting material to direct the formation of the new stereocenters in the target molecule. A short and efficient stereocontrolled route to the central tetrahydropyran ring has been developed starting from (S)-malic acid, which involves the conversion of a γ-lactone to a tetrahydropyran structure. researchgate.net

| Starting Material | Key Transformation | Target Moiety | Reference |

| (S)-Malic acid | γ-Lactone to tetrahydropyran ring expansion | Central tetrahydropyran ring of Pederin | researchgate.net |

Asymmetric catalysis offers a powerful and efficient method for the enantioselective synthesis of chiral molecules. Various catalytic systems have been developed for the stereoselective formation of the oxane ring present in this compound.

Gold-catalyzed reactions have been shown to be effective in the stereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. mdpi.com One such method involves a Meyer-Schuster rearrangement/hydration/oxa-Michael addition sequence starting from bis-propargylic alcohols. mdpi.com Similarly, a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization has been developed for the synthesis of 2,6-cis-disubstituted tetrahydropyrans with high enantioselectivity.

Another significant approach is the Prins cyclization, which is a powerful method for forming functionalized tetrahydropyrans. rsc.org This reaction involves the cyclization of a homoallylic alcohol with an aldehyde, often mediated by a Lewis acid. Asymmetric versions of the Prins reaction have been developed to control the stereochemical outcome.

Hetero-Diels-Alder reactions have also been utilized to construct the tetrahydropyran ring. For instance, the THP ring in (+)-azaspiracid was prepared using a hetero-Diels-Alder reaction catalyzed by a copper box-complex, which resulted in a mixture of cis and trans diastereomers. rsc.org

| Catalytic System | Reaction Type | Product | Stereoselectivity | Reference |

| Gold (I) | Meyer–Schuster rearrangement/hydration/oxa-Michael addition | cis-2,6-disubstituted tetrahydropyrans | High | mdpi.com |

| Ruthenium | Asymmetric Hydrogenation/Oxa-Michael Cyclization | 2,6-cis-disubstituted tetrahydropyrans | up to 99.9% ee, 99:1 cis/trans | |

| Copper-box complex | Hetero-Diels-Alder | cis/trans-tetrahydropyrans | Diastereomeric mixture | rsc.org |

In some synthetic strategies, the tetrahydropyran ring is formed early, and subsequent transformations are used to introduce or modify stereocenters. An iodine-induced heterocyclization is a key step in an efficient asymmetric synthesis of the right half of (+)-pederin, which contains the this compound moiety. researchgate.net This reaction constructs the pyran ring with control over the stereochemistry. The chiral centers in this synthesis were established through a combination of asymmetric allylation, substrate-controlled diastereoselective reactions, and Sharpless asymmetric dihydroxylation. researchgate.net

Furthermore, radical cyclizations have been employed to construct the tetrahydropyran core. For example, the THP core of neopeltolide was constructed via a radical cyclization in high yield and as a single diastereomer. rsc.org

| Transformation | Key Reagent/Reaction | Stereochemical Control | Application | Reference |

| Heterocyclization | Iodine | Diastereoselective | Synthesis of (+)-Benzoylpedamide | researchgate.net |

| Dihydroxylation | Sharpless Asymmetric Dihydroxylation | Enantioselective | Introduction of chiral diols | researchgate.net |

| Radical Cyclization | - | Diastereoselective | Synthesis of neopeltolide macrolactone | rsc.org |

Incorporation of the this compound Moiety in Complex Molecular Architectures

The this compound unit often serves as a crucial chiral building block in the total synthesis of complex natural products. Synthetic strategies must therefore consider how to efficiently incorporate this moiety into a larger molecular framework.

In the total synthesis of complex molecules like Pederin and its analogs, the this compound fragment is typically synthesized as a separate, enantiomerically pure unit, which is then coupled with other fragments of the molecule. nih.govresearchgate.net For example, the total synthesis of psymberin, a member of the pederin family, featured a diastereoselective aldol coupling between an aryl fragment and a central tetrahydropyran core. nih.gov This highlights the role of the pre-synthesized chiral oxane as a key component in a convergent synthetic route.

Convergent synthesis, where different fragments of a complex molecule are synthesized independently and then joined together, is a common strategy that utilizes the this compound building block. This approach is exemplified in the synthesis of psymberin, where the molecule was assembled from three fragments in a convergent manner. nih.gov This strategy allows for the efficient preparation of larger quantities of the final product.

Divergent strategies, on the other hand, involve the synthesis of a common intermediate that can be elaborated into a variety of different target molecules. While less specifically documented for this compound itself, the principle can be applied where a core tetrahydropyran structure is synthesized and then diversely functionalized to produce a range of analogs. This approach is valuable for structure-activity relationship studies.

Reaction Mechanisms Governing Oxane Ring Formation and Derivatization of this compound

The synthesis and derivatization of the specific stereoisomer this compound are governed by a set of well-established yet nuanced reaction mechanisms. Achieving the desired cis-relationship between the methyl group at C6 and the hydroxyl group at C2, both in the R configuration, requires precise control over the formation of the tetrahydropyran (oxane) ring and any subsequent functional group manipulations. This section delves into the mechanistic underpinnings of these transformations, focusing on cyclization reactions, stereocontrol in functional group interconversions, and the reactivity of the anomeric center.

Cyclization Reactions Leading to the Tetrahydropyran Ring System

The formation of the 2,6-cis-disubstituted tetrahydropyran core of this compound is a key synthetic challenge. Several cyclization strategies have been developed to construct this motif with high diastereoselectivity. The stereochemical outcome of these reactions is often dictated by the transition state geometry, which seeks to minimize steric interactions.

Prins Cyclization: The Prins cyclization is a powerful method for the formation of tetrahydropyran rings from homoallylic alcohols and aldehydes. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. The exclusive cis-stereoselectivity often observed in Prins cyclizations can be attributed to the most favorable chair-like transition state where the substituents at the developing C2 and C6 positions occupy equatorial orientations to minimize steric strain. nih.gov For the synthesis of a (2R,6R) product, a chiral homoallylic alcohol would be required to induce the desired absolute stereochemistry. The reaction can be catalyzed by both Brønsted and Lewis acids. mdpi.comdypvp.edu.in For instance, a BiCl3-catalyzed microwave-assisted Prins cyclization has been shown to produce 4-chloro-cis-2,6-disubstituted tetrahydropyrans as a single diastereomer. mdpi.com

Mukaiyama Aldol-Prins (MAP) Cyclization: A variation of the Prins cyclization, the MAP cyclization, has been employed for tetrahydropyran synthesis. This approach helps to avoid side reactions by introducing a nucleophile into the enol ether, which traps the reactive oxocarbenium ion intermediate. uva.es

Intramolecular Oxa-Michael Addition: The intramolecular oxa-Michael reaction is another effective strategy for constructing the tetrahydropyran ring. This reaction involves the conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound. The stereochemical outcome can be influenced by the reaction conditions. Under acidic catalysis, the diequatorial product is often exclusively obtained in a kinetically controlled reaction. acs.org This is because the transition state favors a conformation where bulky groups are in a pseudo-equatorial position to avoid 1,3-diaxial interactions. acs.org A tandem nucleophilic addition/oxa-Michael reaction has been developed for the synthesis of cis-2,6-disubstituted tetrahydropyran derivatives with excellent diastereoselectivities. nih.gov

Acid-Catalyzed Cyclization of Silylated Alkenols: An atom-economical approach to tetrahydropyrans involves the intramolecular acid-mediated cyclization of silylated alkenols. This method can lead to highly substituted tetrahydropyrans with excellent diastereoselectivity. uva.es For example, the acid-catalyzed cyclization of allylsilyl alcohols can produce polysubstituted tetrahydropyrans with good yields and diastereoselectivities greater than 95:5. organic-chemistry.org

| Cyclization Strategy | Key Features | Stereochemical Control |

| Prins Cyclization | Reaction of a homoallylic alcohol with an aldehyde. | Generally high cis-selectivity via a chair-like transition state with equatorial substituents. nih.gov |

| Oxa-Michael Addition | Intramolecular conjugate addition of a hydroxyl group. | Kinetically controlled formation of the diequatorial isomer under acidic conditions. acs.org |

| Acid-Catalyzed Cyclization of Silylated Alkenols | Intramolecular cyclization of hydroxy-substituted silyl (B83357) alkenes. | Excellent diastereoselectivity, often favoring the anti product between the silyl group and a C3 substituent. organic-chemistry.org |

Stereocontrol in Functional Group Interconversions on the Oxane Framework

Once the tetrahydropyran ring is formed, subsequent functional group interconversions may be necessary to arrive at the target this compound or its derivatives. Maintaining and controlling the stereochemistry during these transformations is crucial. The pre-existing stereocenters at C2 and C6 can exert significant diastereoselective control over reactions at other positions on the ring.

Reduction of Tetrahydropyranones: The stereoselective reduction of a ketone at a position on the tetrahydropyran ring is a common transformation. For example, the reduction of a 2,6-disubstituted tetrahydropyran-4-one can lead to the corresponding 4-hydroxy derivative. The stereochemical outcome of such reductions is often governed by the approach of the hydride reagent, which is influenced by the steric hindrance imposed by the existing substituents on the ring. Cis-selective reduction of 2,6-disubstituted tetrahydropyranones has been achieved using lithium aluminum hydride. organic-chemistry.org

Oxidative Heck Redox-Relay: A palladium-catalyzed oxidative Heck redox-relay strategy has been developed for the synthesis of 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols. acs.orgacs.org This method involves an exo-cyclic migration process and allows for the introduction of aryl groups with excellent stereoselectivity. While this specific method leads to the trans isomer, it highlights the potential for transition-metal-catalyzed reactions to functionalize the oxane framework in a stereocontrolled manner.

Allylic Oxidation/Oxa-Michael Reaction: A tandem allylic oxidation/oxa-Michael reaction has been used for the stereoselective synthesis of 2,6-cis-tetrahydropyrans. nih.gov This approach demonstrates how the formation of a new functional group can be coupled with the cyclization event to build complexity in a single step with stereocontrol.

| Transformation | Reagents/Conditions | Stereochemical Outcome |

| Reduction of Tetrahydropyran-4-one | Lithium aluminum hydride | Cis-selective formation of the corresponding 4-hydroxytetrahydropyran. organic-chemistry.org |

| Oxidative Heck Redox-Relay | Palladium catalyst, boronic acid | Stereoselective synthesis of 2,6-trans-tetrahydropyrans. acs.orgacs.org |

| Allylic Oxidation/Oxa-Michael Reaction | Oxidizing agent, acid/base catalyst | Stereoselective formation of 2,6-cis-tetrahydropyrans. nih.gov |

Mechanisms of Anomeric Reactivity and Glycosylation Strategies

The anomeric center (C2) of this compound, being a hemiacetal, is a key site of reactivity. The stereochemical outcome of reactions at this position, particularly glycosylation, is influenced by the anomeric effect and the nature of the reactants and catalysts.

The Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a tetrahydropyran ring to occupy the axial position, despite potential steric hindrance. wikipedia.org This stereoelectronic effect arises from a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-O bond of the anomeric substituent. rsc.org In the case of this compound, the hydroxyl group at C2 is at the anomeric position. The equilibrium between the α (axial) and β (equatorial) anomers will be influenced by the anomeric effect, which favors the axial hydroxyl group, and steric interactions, which favor the equatorial position. The interplay of these factors determines the predominant conformation in solution.

Glycosylation Strategies: Glycosylation involves the formation of a glycosidic bond between the anomeric carbon of a glycosyl donor and a hydroxyl group of a glycosyl acceptor. The stereochemical outcome of this reaction, leading to either an α- (axial) or β- (equatorial) glycosidic linkage, is a central challenge in carbohydrate chemistry.

For a hemiacetal like this compound to act as a glycosyl donor, the anomeric hydroxyl group must be activated. This can be achieved using various promoters. The stereoselectivity of the glycosylation is highly dependent on the reaction mechanism, which can be influenced by the solvent, the protecting groups on the donor and acceptor, and the nature of the promoter. nih.gov

SN1-like Mechanism: In polar solvents, the reaction may proceed through an oxocarbenium ion intermediate. The glycosyl acceptor can then attack from either face, potentially leading to a mixture of anomers. The stereochemical outcome is often governed by thermodynamic control, with the anomeric effect favoring the α-glycoside.

SN2-like Mechanism: In nonpolar solvents, an SN2-like displacement of an activated anomeric leaving group can occur. nih.gov This mechanism typically results in an inversion of stereochemistry at the anomeric center. For example, if an α-anomeric leaving group is displaced, a β-glycoside will be formed.

The presence of a participating neighboring group, such as an acetyl or benzoyl group at C3, can direct the stereochemical outcome of glycosylation to favor the formation of 1,2-trans products. nih.gov However, in the case of this compound, there are no such participating groups adjacent to the anomeric center, making stereocontrol more challenging.

Enzymatic glycosylation offers a highly stereoselective alternative to chemical methods. Glycosyltransferases, for instance, can catalyze the formation of specific glycosidic linkages with high fidelity. thieme-connect.com

| Glycosylation Aspect | Mechanistic Consideration | Typical Outcome |

| Anomeric Effect | Hyperconjugation between endocyclic oxygen lone pair and exocyclic C-O σ* orbital. | Favors axial orientation of the anomeric substituent. rsc.org |

| SN1-like Glycosylation | Formation of an oxocarbenium ion intermediate. | Often leads to a mixture of anomers, with the thermodynamic product (often α) being favored. |

| SN2-like Glycosylation | Nucleophilic displacement of an activated anomeric leaving group. | Inversion of stereochemistry at the anomeric center. nih.gov |

Structural Elucidation and Advanced Characterization of 2r,6r 6 Methyloxan 2 Ol and Its Derivatives

Spectroscopic Methods for Stereochemical and Structural Assignment

Spectroscopy provides detailed information regarding the molecular framework, connectivity, and the chemical environment of atoms within the (2R,6R)-6-Methyloxan-2-ol molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. researchgate.net For this compound, both ¹H and ¹³C NMR are critical for confirming the carbon skeleton and the relative stereochemistry of the substituents on the oxane ring. thieme-connect.com

In the most stable chair conformation of the (2R,6R) isomer, both the methyl group at the C-6 position and the hydroxyl group at the anomeric C-2 position are expected to occupy equatorial positions to minimize steric hindrance.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key signals for this compound include the anomeric proton (H-2), the proton adjacent to the methyl group (H-6), and the methyl protons themselves. The chemical shift (δ) and coupling constants (J) of the anomeric proton are particularly diagnostic of its axial or equatorial orientation, which in turn defines the stereochemistry at C-2.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. chemguide.co.uk For this compound, six distinct signals are expected, corresponding to the five carbons of the pyran ring and the one carbon of the methyl group. The chemical shift of the anomeric carbon (C-2) is typically found significantly downfield (90-100 ppm) due to the two adjacent oxygen atoms. Carbons of the oxane ring generally appear in the 50-100 ppm range. chemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | 4.5 - 5.0 (anomeric H) | 90 - 98 |

| C-3 | 1.4 - 1.8 | 30 - 35 |

| C-4 | 1.2 - 1.6 | 20 - 25 |

| C-5 | 1.5 - 1.9 | 30 - 35 |

| C-6 | 3.5 - 4.0 | 70 - 78 |

| -CH₃ | 1.1 - 1.3 | 20 - 25 |

| -OH | Variable | - |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. evitachem.com For this compound (C₆H₁₂O₂), the expected molecular weight is approximately 116.16 g/mol .

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which may be unstable. tutorchase.com The fragmentation of cyclic ethers and alcohols is well-documented. libretexts.orglibretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (•CH₃): Resulting in a fragment ion at m/z 101.

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment at m/z 98. libretexts.orglibretexts.org

Alpha-cleavage: Breakage of the C-C bond adjacent to the ring oxygen. miamioh.edu

Ring-opening fragmentation: Leading to various smaller charged fragments.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 116 | [C₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 101 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - H₂O]⁺• | Loss of water |

| 87 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 57 | [C₄H₉]⁺ | Various ring fragmentations |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Various ring fragmentations |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. utdallas.eduvscht.cz For this compound, the key diagnostic absorptions are the hydroxyl (-OH) and ether (C-O-C) groups.

The IR spectrum will prominently feature:

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

Strong absorption bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups. utdallas.edu

A strong absorption in the 1050-1150 cm⁻¹ range, which is characteristic of C-O stretching vibrations from the cyclic ether and the alcohol functionality. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad, Strong) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 (Strong) |

| Ether/Alcohol (C-O) | C-O Stretch | 1050 - 1150 (Strong) |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation (where applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. wikipedia.org To apply this technique, a suitable single crystal of the compound must be obtained. mdpi.com

If a single crystal of this compound or a suitable derivative can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. nih.govmdpi.com This data would confirm the chair conformation of the oxane ring and definitively establish the equatorial orientations of both the C-2 hydroxyl group and the C-6 methyl group, which is the predicted lowest energy conformation. researchgate.net Furthermore, for a chiral crystal, the analysis can unambiguously determine the (2R,6R) absolute configuration.

Chromatographic Techniques for Resolution and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities and for resolving different stereoisomers.

This compound is a chiral molecule. To assess its enantiomeric purity (i.e., the proportion of the (2R,6R) enantiomer relative to its mirror image, the (2S,6S) enantiomer), chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. chromatographyonline.comresearchgate.net

This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. nih.govsigmaaldrich.com Polysaccharide-based CSPs are commonly used for this type of separation. chromatographyonline.com By comparing the retention times and peak areas of a sample to those of a racemic or reference standard, the enantiomeric excess (% ee) can be accurately determined. The selection of the mobile phase, typically a mixture of alkanes and alcohols (e.g., hexane/isopropanol), is crucial for achieving optimal separation. nih.gov

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct GC analysis of polar molecules such as this compound, a cyclic hemiacetal, is inherently challenging. The presence of a hydroxyl group leads to high polarity and the potential for strong intermolecular hydrogen bonding, which decreases volatility and can cause poor chromatographic peak shape and thermal degradation in the hot GC injection port. researchgate.netmasonaco.org To overcome these limitations, chemical derivatization is employed to convert the polar hydroxyl group into a less polar, more volatile functional group, enabling robust and reproducible GC analysis. researchgate.net

The derivatization process not only enhances volatility but also improves thermal stability and can increase detection sensitivity, particularly when using a mass spectrometer (MS) detector. researchgate.netnih.gov Common derivatization strategies for hydroxyl-containing compounds like this compound include silylation and acylation. researchgate.net

Silylation

Silylation is a widely used derivatization technique where an active hydrogen in the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This reaction effectively masks the hydrogen-bonding capabilities of the hydroxyl group, significantly increasing the volatility of the molecule. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. jfda-online.com The resulting trimethylsilyl ether of this compound is much more amenable to GC analysis.

The analysis is typically performed on a GC system coupled with a Mass Spectrometry (GC-MS) detector. The GC separates the derivatized compound from other components in the mixture, and the MS provides mass spectra that aid in structural confirmation. omicsonline.orgnih.gov The mass spectrum of a TMS derivative often shows a characteristic M-15 peak, corresponding to the loss of a methyl group from the silicon atom, which is a key indicator for identifying the molecular weight of the derivatized analyte. chalmers.se

For the enantioselective analysis required to distinguish the (2R,6R) stereoisomer from other isomers, a chiral stationary phase is necessary. chromatographyonline.comgcms.cz Capillary columns coated with cyclodextrin (B1172386) derivatives are frequently employed for this purpose, as they can form transient diastereomeric complexes with the enantiomers, leading to different retention times and thus, separation. chromatographyonline.comtomsic.co.jp

Illustrative GC-MS Parameters for TMS-Derivatized this compound

While specific experimental data for this compound is not broadly published, the following table represents typical parameters for the GC-MS analysis of a comparable silylated chiral alcohol on a cyclodextrin-based column.

| Parameter | Value/Description |

| GC System | Agilent 6890 Series or similar |

| Column | Diethyl-tert-butylsilyl-β-cyclodextrin chiral stationary phase (e.g., 25 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow mode (e.g., 1.0 mL/min) |

| Injector | Split/Splitless, 250°C, Split ratio 100:1 |

| Oven Program | Initial 80°C (hold 5 min), ramp at 2°C/min to 180°C (hold 10 min) |

| MS Detector | Mass Selective Detector (e.g., Agilent 5973N) |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line | 280°C |

This table is illustrative and represents typical conditions for the analysis of analogous chiral compounds. Actual parameters would require optimization.

Acylation

Acylation is another effective derivatization method where the hydroxyl group is converted into an ester. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are used to create highly volatile trifluoroacetyl esters. jfda-online.com These derivatives are particularly advantageous for use with an electron capture detector (ECD) due to the presence of electronegative fluorine atoms, which significantly enhances detector response. However, they are also readily analyzed by GC-MS.

The choice between silylation and acylation depends on the specific analytical goals, such as the required sensitivity and the presence of other interfering substances in the sample matrix. researchgate.net

Illustrative Research Findings for Volatile Derivative Analysis

Detailed research findings on the GC analysis of volatile derivatives focus on achieving optimal separation (resolution) of stereoisomers and accurate quantification. For a compound like this compound, the key analytical challenge is separating it from its other three possible stereoisomers. The table below illustrates the type of data that would be generated in such a study using a chiral GC column.

| Compound | Derivative Type | Retention Time (min) (Illustrative) | Key Mass Spectral Ions (m/z) (Illustrative) |

| This compound | Trimethylsilyl (TMS) | 22.5 | 171 (M-15), 101, 73 |

| (2S,6S)-6-Methyloxan-2-ol | Trimethylsilyl (TMS) | 23.1 | 171 (M-15), 101, 73 |

| (2R,6S)-6-Methyloxan-2-ol | Trimethylsilyl (TMS) | 24.2 | 171 (M-15), 101, 73 |

| (2S,6R)-6-Methyloxan-2-ol | Trimethylsilyl (TMS) | 24.9 | 171 (M-15), 101, 73 |

Note: The retention times are hypothetical examples to demonstrate the principle of chiral separation. The order of elution would depend on the specific chiral stationary phase used. The mass spectral ions are based on predicted fragmentation of the TMS derivative.

Computational Chemistry and Theoretical Investigations of 2r,6r 6 Methyloxan 2 Ol

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including equilibrium geometries, energies, and spectroscopic parameters, with a favorable balance between accuracy and computational cost.

The first step in the theoretical investigation of (2R,6R)-6-Methyloxan-2-ol involves determining its most stable three-dimensional structure through geometry optimization. Using DFT, an initial guess of the molecular structure is iteratively refined to find the coordinates that correspond to a minimum on the potential energy surface.

The oxane ring, a six-membered saturated heterocycle, can adopt several conformations, primarily the low-energy "chair" forms and higher-energy "boat" and "twist-boat" forms. For a substituted oxane like this compound, the substituents (a methyl group at C6 and a hydroxyl group at C2) can be in either axial or equatorial positions. This gives rise to different diastereomeric chair conformations.

DFT calculations are employed to optimize the geometry of each possible conformer and calculate its corresponding electronic energy. The relative energies of these conformers allow for the determination of the most stable structure and the energy barriers between them. For this compound, the diequatorial conformation is generally expected to be the most stable due to minimized steric hindrance. An energy landscape analysis reveals the relative populations of different conformers at a given temperature.

Table 1: Calculated Relative Energies of this compound Chair Conformations (Illustrative Data)

| Conformer | C2-OH Position | C6-CH3 Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Equatorial | 0.00 |

| 2 | Axial | Equatorial | 1.52 |

| 3 | Equatorial | Axial | 1.89 |

| 4 | Axial | Axial | 4.15 |

Note: Energies are calculated relative to the most stable conformer.

Frontier Molecular Orbital (FMO) theory is a key application of DFT for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location can indicate the site of electrophilic attack. The LUMO acts as an electron acceptor, and its properties indicate the site of nucleophilic attack. youtube.comucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. youtube.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is likely localized around the oxygen atoms, particularly the hydroxyl group, making it a primary site for interaction with electrophiles.

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | 1.25 | C2, O(hydroxyl) |

| HOMO | -6.80 | O(hydroxyl), O(ring) |

| HOMO-LUMO Gap | 8.05 | - |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. mdpi.com After a geometry optimization finds a stable structure, a frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies. These theoretical frequencies can be scaled by an empirical factor to better match experimental data.

This analysis allows for the assignment of specific vibrational modes (stretches, bends, torsions) to observed spectral bands. For this compound, characteristic vibrations would include the O-H stretch of the hydroxyl group, C-H stretches of the methyl group and the ring, and C-O stretching modes. Comparing the computed spectrum with an experimental one can help confirm the compound's structure and conformation. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3650 |

| C-H Stretch | Methyl (-CH₃) | 2980 |

| C-H Stretch | Ring (-CH₂-) | 2945 |

| C-O Stretch | Ether (C-O-C) | 1105 |

| C-O Stretch | Alcohol (C-OH) | 1050 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

MD simulations are particularly useful for exploring the conformational space of flexible molecules like this compound. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations, such as ring inversions from one chair form to another.

The trajectory from an MD simulation can be analyzed to determine the probability of finding the molecule in a particular conformation, providing a dynamic view of the conformational equilibrium. This is more comprehensive than the static picture from DFT, as it includes the effects of temperature and entropy. Analysis of the trajectory can reveal the pathways and timescales of conformational changes.

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations are ideal for studying these effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and how intermolecular forces, such as hydrogen bonds, are formed and broken over time. nih.govresearchgate.net

For this compound, the hydroxyl group is a key site for hydrogen bonding, both as a donor (with its hydrogen) and an acceptor (with its oxygen). The ether oxygen in the oxane ring also acts as a hydrogen bond acceptor. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and by determining the average number and lifetime of hydrogen bonds. mdpi.commdpi.com

Molecular Docking and Binding Affinity Predictions (general methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net This method is frequently used to predict the interaction between a small molecule (ligand) and a protein's binding site. The primary objective of molecular docking is to identify the correct binding geometry of the ligand within the receptor's active site and to estimate the strength of the interaction, commonly referred to as the binding affinity.

The process begins with the three-dimensional structures of both the ligand—in this case, a derivative of the oxane family—and the receptor, which is typically a protein or other biomacromolecule. These structures can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be generated through homology modeling. Docking algorithms then explore a vast conformational space of the ligand and the flexible portions of the receptor to find the most energetically favorable binding poses.

A scoring function is then employed to rank the different poses. These functions are mathematical models that estimate the binding free energy of the protein-ligand complex. A lower docking score generally indicates a more favorable binding interaction. pensoft.net The binding affinity is a critical parameter as it quantifies the strength of the interaction; a higher affinity suggests a more stable complex.

Molecular dynamics (MD) simulations can be subsequently performed to refine the docking results and provide a more detailed understanding of the stability and dynamic behavior of the ligand-receptor complex over time. researchgate.net These simulations can help validate the predicted binding modes and provide insights into the conformational changes that may occur upon ligand binding. nih.gov

Modeling Ligand-Receptor Interactions in the Context of Oxane Derivatives

The oxane ring, a six-membered heterocyclic ether, is a structural motif present in numerous biologically active compounds. Understanding how derivatives like this compound interact with biological receptors is crucial for drug discovery and design. Computational modeling provides a powerful tool to elucidate these interactions at a molecular level.

The interactions between an oxane derivative and a receptor are multifaceted, involving a combination of forces. These can include:

Hydrogen Bonds: The hydroxyl group in this compound can act as both a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: The methyl group and the aliphatic carbon backbone of the oxane ring can engage in hydrophobic interactions with nonpolar residues of the receptor.

Molecular docking studies can predict the specific amino acid residues that are key for the binding of oxane derivatives. For instance, a hypothetical docking of this compound into a generic kinase binding site might reveal the interactions detailed in the table below.

Table 1: Hypothetical Ligand-Receptor Interactions for this compound

| Interacting Ligand Atom | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hydroxyl Oxygen | ASP 168 | Hydrogen Bond | 2.1 |

| Hydroxyl Hydrogen | GLU 121 | Hydrogen Bond | 1.9 |

| Methyl Group | LEU 83 | Hydrophobic | 3.8 |

| Oxane Ring | VAL 65 | Hydrophobic | 4.1 |

Such detailed interaction mapping is instrumental in understanding the structure-activity relationship (SAR) of a series of compounds, guiding the design of new derivatives with improved affinity and selectivity. The stereochemistry of the ligand, such as the (2R,6R) configuration, is also a critical factor that docking simulations take into account, as different enantiomers can exhibit distinct binding modes and biological activities. nih.gov

In Silico Screening Methodologies for Structural Motif Exploration

In silico screening, also known as virtual screening, is a computational approach used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target. nih.gov This methodology is particularly useful for exploring the potential of specific structural motifs, such as the oxane ring, as a scaffold for developing new therapeutic agents.

The process typically involves two main approaches:

Ligand-Based Virtual Screening: This method relies on the knowledge of other molecules that bind to the target of interest. A model, or pharmacophore, is constructed based on the common structural features of these known active molecules. This pharmacophore is then used to search databases for other compounds that possess similar features.

Structure-Based Virtual Screening: When the three-dimensional structure of the target receptor is known, structure-based methods like molecular docking can be employed. Large compound libraries are docked into the receptor's binding site, and the resulting poses are scored and ranked based on their predicted binding affinity.

For the exploration of the oxane motif, a library of virtual compounds containing this scaffold with various substitutions could be screened against a panel of biological targets. The results of such a screening can help to identify "hits"—compounds that show promising predicted activity. These hits can then be prioritized for experimental testing.

The table below illustrates a hypothetical output from a virtual screening campaign of oxane derivatives against a specific protein target.

Table 2: Illustrative Virtual Screening Results for a Library of Oxane Derivatives

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

|---|---|---|---|

| Oxane-001 | -8.5 | 150 | ASP 168, GLU 121, LEU 83 |

| Oxane-002 | -7.9 | 320 | ASP 168, TYR 123 |

| Oxane-003 | -9.1 | 85 | GLU 121, LEU 83, VAL 65 |

| Oxane-004 | -6.5 | 1200 | ASP 168 |

These in silico methodologies significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. nih.govmdpi.com

Derivatives, Analogues, and Naturally Occurring Compounds Containing the 6 Methyloxan 2 Ol Motif

Occurrences of 6-Methyloxan-2-ol Subunits in Natural Products

The 6-methyloxan-2-ol core structure is a recurring feature in numerous natural products, often as a component of a glycosidically linked sugar moiety. These natural compounds are biosynthesized by a wide range of organisms, from bacteria to plants, and exhibit diverse biological activities. The oxane ring is frequently found as a deoxysugar, where one or more hydroxyl groups are replaced by hydrogen atoms, with the methyl group at the C-6 position being a common feature.

Macrolide antibiotics are a major class of therapeutic agents characterized by a large macrocyclic lactone ring to which one or more deoxysugar moieties are attached. nih.gov These sugar units, often substituted oxanes, play a critical role in the antibiotic's mechanism of action and pharmacological properties. They are crucial for the binding of the macrolide to its target, the bacterial 50S ribosomal subunit. youtube.comyoutube.com

The oxane moieties contribute to the high-affinity interaction with the ribosome, effectively blocking the exit tunnel and inhibiting protein synthesis. youtube.com This inhibition is primarily bacteriostatic but can be bactericidal at higher concentrations. youtube.comyoutube.com Modifications to these sugar rings, including changes in methylation or hydroxylation patterns, can significantly alter the antibiotic's efficacy, spectrum of activity, and resistance profile. For instance, the development of second-generation macrolides with improved oral bioavailability and tissue penetration often involves chemical modifications of these sugar components. nih.gov The presence and specific structure of these oxane units are therefore essential for the therapeutic utility of macrolide antibiotics. nih.govnih.gov

In natural products, the 6-methyloxan-2-ol unit is typically connected to another molecule via a glycosidic bond. wikipedia.org A glycosidic bond is a type of covalent bond that joins a carbohydrate (sugar) molecule to another group, which can be another carbohydrate or a non-carbohydrate molecule (an aglycone). khanacademy.orglibretexts.org This linkage forms between the hemiacetal group of the oxane ring (at the C-2 position in 6-methyloxan-2-ol) and a hydroxyl group on the other molecule, resulting in the formation of a glycoside. nih.govlibretexts.org

Beyond their role in macrolide antibiotics, subunits derived from 6-methyloxan-2-ol are found in a variety of other natural compounds with significant biological activities.

Spinosyns: The spinosyn family of insecticides, produced by the bacterium Saccharopolyspora spinosa, features a complex macrolide structure glycosidically linked to two different sugar moieties. researchgate.net One of these is forosamine, a dimethylamino-sugar, which is a derivative of 6-methyloxan-2-ol. For instance, the IUPAC name for Spinosyn A explicitly identifies a (2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl group. nih.govchemspider.com Similarly, Spinosyn L contains this same methyloxan subunit. nih.gov These sugar moieties are known to be essential for the potent insecticidal activity of the spinosyns. researchgate.net

Rutin: Rutin is a flavonol glycoside found in many plants, such as buckwheat and tobacco. nih.gov Its structure consists of the flavonoid quercetin linked to a disaccharide called rutinose. Rutinose is composed of two sugar units: glucose and rhamnose. The rhamnose component is a deoxysugar that incorporates the 6-methyloxan-2-ol scaffold. The IUPAC name for rutin specifies a (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl fragment, which corresponds to the rhamnose unit. nih.govpharmacompass.com

Other Natural Glycosides: The 6-methyloxan-2-ol motif is a common feature in many other natural glycosides. For example, Isoacteoside, a phenylethanoid glycoside, contains a (2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl (rhamnose) unit. thegoodscentscompany.com The anthracycline antibiotic Doxorubicin also contains a substituted methyloxane ring, specifically (2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy, which is crucial for its DNA-intercalating activity. mdpi.com

The following table summarizes the occurrence of the 6-methyloxan-2-ol motif in selected natural products.

| Natural Product | Class | Source Organism (Example) | Specific Methyloxane Subunit | Reference(s) |

| Spinosyn A | Macrolide Insecticide | Saccharopolyspora spinosa | (2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl | nih.govchemspider.com |

| Spinosyn L | Macrolide Insecticide | Saccharopolyspora spinosa | (2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl | nih.gov |

| Rutin | Flavonol Glycoside | Fagopyrum esculentum (Buckwheat) | (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl | nih.govpharmacompass.com |

| Isoacteoside | Phenylethanoid Glycoside | Plantago psyllium | (2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl | thegoodscentscompany.com |

| Doxorubicin | Anthracycline Antibiotic | Streptomyces peucetius | (2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl | mdpi.com |

Synthetic Analogues and Modifications of the (2R,6R)-6-Methyloxan-2-ol Scaffold

The synthesis of analogues of natural products containing the 6-methyloxan-2-ol scaffold is a significant area of research in medicinal chemistry and drug discovery. By modifying the core oxane ring or its substituents, chemists can explore structure-activity relationships, improve potency, and overcome challenges like antibiotic resistance.

The construction of the six-membered tetrahydropyran (oxane) ring is a central challenge in the total synthesis of these natural products and their analogues. A variety of synthetic strategies have been developed to create these heterocyclic systems with precise stereochemical control.

One powerful method involves the intramolecular ring-opening of epoxy alcohols. nih.gov For example, a 4,5-epoxy alcohol can undergo a cyclization reaction where the hydroxyl group attacks one of the epoxide carbons. Depending on the reaction conditions and the substitution pattern, this can lead to the formation of either a five-membered tetrahydrofuran ring (5-exo cyclization) or the desired six-membered tetrahydropyran ring (6-endo cyclization). nih.gov The regioselectivity of this ring-opening can be controlled through the use of specific catalysts, including those based on palladium or rhodium, which can favor the formation of the thermodynamically less stable but synthetically valuable tetrahydropyran product. nih.gov Other methods for synthesizing modified oxane rings include ring-expansion reactions and various cyclization strategies that build the ring from acyclic precursors. acs.orgnih.gov

Once the 6-methyloxan-2-ol scaffold is constructed, further modifications can be made at its substituent positions to generate diverse analogues.

Hydroxyl Group (C-2): The hydroxyl group at the anomeric C-2 position is the most common site for functionalization. It is a nucleophile and can readily participate in several reactions:

Glycosylation: As seen in nature, this hydroxyl group can be used to form glycosidic bonds with other sugars or aglycones, creating novel glycosides.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to alter the molecule's polarity, lipophilicity, and metabolic stability. This is a common strategy in the development of second-generation macrolides to improve their pharmacokinetic properties. nih.gov

Oxidation: The secondary alcohol can be oxidized to a ketone (a lactone), providing a different functional group for further chemical elaboration.

Methyl Group (C-6): The methyl group at the C-6 position is generally less reactive than the hydroxyl group. However, it is a key recognition element for many biological targets and its presence defines the scaffold as a derivative of a 6-deoxysugar like rhamnose. While direct functionalization of this methyl group is challenging, synthetic strategies can be designed to introduce different alkyl or functionalized chains at this position from the outset, allowing for the creation of analogues with varied steric and electronic properties.

Through these synthetic modifications, researchers can systematically alter the structure of the this compound motif to develop new chemical entities with tailored biological activities.

Precursor Role in the Synthesis of Complex Molecules

The this compound framework is a key structural element in the synthesis of various complex organic molecules. Its stereochemically defined structure allows for the controlled construction of larger, more elaborate molecular architectures.

One of the most notable applications of this motif is in the total synthesis of (-)-2-((2R, 6R)-6-methyltetrahydro-2H-pyran-2-yl) acetic acid, a constituent of civet, the glandular secretion of the civet cat. medcraveonline.com This natural product is valued in the fragrance industry. medcraveonline.com The synthesis of this molecule, often referred to as civet, highlights the importance of the cis-2,6-disubstituted tetrahydropyran moiety, which presents a significant synthetic challenge. medcraveonline.com Various synthetic strategies have been developed to achieve the desired stereochemistry, underscoring the importance of this structural unit. medcraveonline.com

Chiral auxiliaries are crucial in modern drug discovery and development, enabling the synthesis of enantiomerically pure compounds. These auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While specific documented use of this compound as a chiral auxiliary in broad drug discovery is not extensively reported in publicly available literature, the closely related tetrahydropyran (THP) ring system is a common feature in many biologically active molecules and natural products.

The synthesis of molecules containing the 2,6-disubstituted THP core, such as the aforementioned civet constituent, demonstrates the utility of this framework as a chiral intermediate. medcraveonline.com The principles of stereocontrolled synthesis employed to construct this motif are fundamental to the preparation of chiral drugs. The ability to selectively synthesize one enantiomer of a drug is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

The general class of pyran derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of various pyran analogues is a continuing area of research for the development of new therapeutic agents.

The application of chiral molecules in materials science is a rapidly growing field, with the potential to create materials with unique optical, electronic, and mechanical properties. Chiral materials can interact with polarized light and can self-assemble into helical superstructures, making them suitable for applications in optics, photonics, and sensing.

While specific research on this compound as a scaffold for novel materials is not widely documented, the broader class of chiral organic molecules is being explored for such purposes. Chiral polymers and liquid crystals, for instance, are used in advanced display technologies and optical devices. The incorporation of rigid, stereochemically defined units like the 6-methyloxan-2-ol motif into larger polymeric or supramolecular structures could impart chirality and influence the material's properties. The development of chiral nanomaterials is an active area of research with potential applications in catalysis, biosensing, and healthcare.

Future Research Directions and Emerging Challenges in 2r,6r 6 Methyloxan 2 Ol Chemistry

Advancements in Efficient and Sustainable Stereoselective Synthetic Methodologies

The development of efficient and sustainable methods for the stereoselective synthesis of highly substituted oxanes remains a primary objective for organic chemists. Future research in the synthesis of (2R,6R)-6-Methyloxan-2-ol is expected to focus on several key areas:

Catalytic Asymmetric Methods: A significant challenge lies in the development of catalytic asymmetric reactions that can establish the desired stereocenters at the C2 and C6 positions of the oxane ring in a single step. Research will likely gravitate towards the design of novel chiral catalysts, including transition-metal complexes and organocatalysts, to achieve high enantioselectivity and diastereoselectivity.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic route design. Future syntheses of this compound will likely prioritize the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. Techniques such as microwave-assisted synthesis may be explored to enhance reaction rates and reduce energy consumption researchgate.net.

Flow Chemistry: The application of continuous flow technologies offers advantages in terms of safety, scalability, and process control. The development of flow-based synthetic routes to this compound could enable more efficient and reproducible production.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Asymmetric Cycloetherification | Use of chiral catalysts to induce stereoselectivity | High atom economy, direct formation of the oxane ring |

| Biocatalysis | Employment of enzymes for stereospecific transformations | High selectivity, mild reaction conditions, environmentally friendly |

| Substrate-Controlled Synthesis | Utilization of chiral pool starting materials | Predictable stereochemical outcomes |

Application of Artificial Intelligence and Machine Learning in Oxane-Related Research

Retrosynthetic Analysis: AI-powered tools can assist in the design of novel and efficient synthetic routes to this compound by analyzing vast reaction databases and proposing innovative bond disconnections. ijsetpub.comacs.org This can accelerate the discovery of more practical and cost-effective synthetic strategies.

Reaction Optimization: Machine learning algorithms can be employed to optimize reaction conditions, such as temperature, catalyst loading, and solvent choice, to maximize the yield and selectivity of key synthetic steps. mdpi.comresearchgate.net This data-driven approach can significantly reduce the experimental effort required for process development.

Prediction of Physicochemical Properties: AI models can be trained to predict the physicochemical properties of this compound and its derivatives, aiding in the design of molecules with desired characteristics for specific applications.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | Algorithms suggest synthetic pathways based on known chemical reactions. | Accelerates the design of novel and efficient syntheses. |

| Property Prediction | Models forecast physicochemical and biological properties of new compounds. | Facilitates the rational design of functional molecules. |

| Reaction Condition Optimization | Machine learning identifies optimal parameters for chemical reactions. | Improves reaction yields and reduces experimental costs. |

Exploration of Novel Reactivity and Chemical Transformations of the Oxane Core

Beyond its synthesis, a deeper understanding of the reactivity of the this compound core is crucial for its application in the construction of more complex molecular architectures. Future research will likely focus on:

Site-Selective Functionalization: The development of methods for the selective functionalization of the oxane ring at positions other than the existing substituents is a key challenge. This would enable the introduction of diverse chemical functionalities and the creation of a library of derivatives for biological screening or materials science applications.

Ring-Opening and Ring-Expansion Reactions: Investigating the controlled ring-opening or ring-expansion of the oxane core could provide access to novel acyclic and larger ring systems with unique stereochemical arrangements.

C-H Activation: The application of modern C-H activation strategies to the oxane scaffold would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, representing a highly atom-economical approach to derivatization.

| Transformation Type | Research Goal | Potential Outcome |

| C-H Functionalization | To selectively introduce new functional groups onto the oxane backbone. | Rapid diversification of the this compound scaffold. |

| Ring-Opening Polymerization | To utilize the strained ring system for the synthesis of novel polymers. | Development of new materials with tailored properties. |

| Glycosylation Reactions | To use the hemiacetal moiety for the synthesis of novel glycosides. | Creation of new bioactive compounds and probes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.